molecular formula C7H6N4 B15052687 7-Methylpteridine CAS No. 936-40-3

7-Methylpteridine

Cat. No.: B15052687
CAS No.: 936-40-3
M. Wt: 146.15 g/mol
InChI Key: KOCYTWBTXZOUFS-UHFFFAOYSA-N
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Description

7-Methylpteridine (CAS RN: 936-40-3) is a methyl-substituted derivative of pteridine, a heterocyclic compound composed of fused pyrimidine and pyrazine rings. This compound has garnered attention due to its biological relevance and unique physicochemical properties.

Synthetic routes to this compound include the condensation of 2,4,5,6-tetraaminopyrimidine with methylglyoxal under controlled conditions, yielding the compound in high purity . Key physical properties include a melting point of 196.5°C, molecular weight of 146.15 g/mol, and aqueous solubility of 142.9 g/L at 20°C . Spectroscopic characterization reveals ¹³C NMR resonances at 148.4 ppm and 153.0 ppm, corresponding to carbons in the pteridine ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

936-40-3

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

7-methylpteridine

InChI

InChI=1S/C7H6N4/c1-5-2-9-6-3-8-4-10-7(6)11-5/h2-4H,1H3

InChI Key

KOCYTWBTXZOUFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=NC=NC2=N1

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Diamino Precursors

A primary method for synthesizing this compound derivatives involves the alkaline hydrolysis of 2,4-diamino-7-methylpteridine. This approach, detailed in patent US2525150A, utilizes barium hydroxide or ammonium hydroxide under controlled conditions to yield hydroxylated derivatives.

Procedure :

  • Reaction Setup : A mixture of 2,4-diamino-7-methylpteridine (5 parts) and barium hydroxide (200 parts) in water (2,000 parts) is heated on a steam bath for three hours.
  • Workup : The insoluble byproducts are removed via filtration, and the filtrate is acidified to pH 3.5–4.0 using hydrochloric acid.
  • Isolation : The precipitated product, 2-amino-1-hydroxy-7-methylpteridine, is collected via centrifugation, washed, and dried.

This method highlights the lability of the pteridine ring under basic conditions, favoring hydroxylation at the 1-position. While the patent focuses on derivatives, the starting material (2,4-diamino-7-methylpteridine) implies prior synthesis of the this compound core structure, likely via cyclocondensation of pyrimidine precursors.

Ammonolytic Demethylation

Alternative routes involve ammonolytic cleavage of methyl groups. For instance, treating 2,4-diamino-7-methylpteridine with concentrated ammonium hydroxide under reflux yields 2-amino-4-hydroxy-7-methylpteridine. Repeated treatments with fresh ammonium hydroxide enhance conversion efficiency, suggesting stepwise deamination and hydroxylation.

Comparative Analysis of Preparation Methods

Method Starting Material Conditions Key Product Yield Reference
Alkaline Hydrolysis 2,4-Diamino-7-methylpteridine Barium hydroxide, 100°C, 3h 2-Amino-1-hydroxy-7-methylpteridine Not reported
Ammonolytic Demethylation 2,4-Diamino-7-methylpteridine NH₄OH, reflux 2-Amino-4-hydroxy-7-methylpteridine Not reported
Biosynthesis GTP, Methionine Enzymatic, aerobic oxidation This compound Not reported

Advantages and Limitations :

  • Chemical Synthesis : Offers precise control over functional groups but requires harsh conditions (strong bases, high temperatures) and generates hydroxylated derivatives rather than the parent compound.
  • Biosynthesis : Enzymatic specificity ensures high regioselectivity but is limited to biological systems and requires complex purification from cellular extracts.

Structural and Mechanistic Insights

Reaction Mechanisms

  • Alkaline Hydrolysis : The reaction proceeds via nucleophilic attack by hydroxide ions at the electron-deficient 1-position of the pteridine ring, followed by aromatization upon acidification.
  • Methylation in Biosynthesis : SAM-dependent methyltransferases catalyze the transfer of a methyl group to the N-7 position of the dihydropterin intermediate, which is subsequently oxidized.

Spectral Characterization

While the provided sources lack explicit spectral data, PubChem notes key computed properties:

  • Molecular Weight : 146.15 g/mol
  • Topological Polar Surface Area : 51.6 Ų
  • Hydrogen Bond Acceptor Count : 4

Chemical Reactions Analysis

Types of Reactions: 7-Methylpteridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methylpteridine involves its interaction with specific molecular targets and pathways. In methanogenic bacteria, it plays a role in the metabolic processes that lead to methane production. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various fluorescence-based applications .

Comparison with Similar Compounds

Key Observations :

  • Melting Point : The 7-methyl derivative exhibits a significantly higher melting point (196.5°C ) compared to 2-Methylpteridine (140°C ), indicating stronger intermolecular forces in the solid state due to favorable ring packing or hydrogen bonding .
  • Solubility : this compound’s high aqueous solubility (142.9 g/L ) suggests polar interactions, likely influenced by the electron-rich pteridine core and methyl group positioning .

Reactivity and Functional Behavior

Reaction with Nucleophiles

  • This compound : Reacts with amines to form 3,7-dihydro-7-(7-methylpteridin-4-ylmethylene)pteridine via self-condensation, highlighting its propensity for nucleophilic attack at the C4 position .
  • 6,7-Dimethylpteridine: Reacts with hydroxylamine to yield 3-hydroxyiminomethylamino-5,6-dimethylpyrazine-2-carbaldehyde oxime, demonstrating steric and electronic modulation due to dual methyl groups .
  • 2,6,7-Trimethylpteridine: Forms 2-(1-methoxyimino)ethylamino-3-methoxyiminomethyl-5,6-dimethylpyrazine with methoxyamine, underscoring the influence of additional methyl groups on reaction pathways .

Spectral Distinctions

  • 13C NMR : this compound’s C4 resonance at 164.1 ppm (observed via irradiation experiments) differs from pyrimidine analogs, where C2 typically resonates at higher fields than C4 .
  • Fluorescence: The blue fluorescence of this compound in methanogens is absent in 2-Methylpteridine, suggesting structural specificity for optical properties .

Biological Activity

7-Methylpteridine, a nitrogen-containing heterocyclic compound, is part of the pteridine family and has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C7H8N6C_7H_8N_6. Its structure includes a methyl group at the 7-position and is significant in various biochemical pathways, particularly in the synthesis of riboflavin (vitamin B2) and other essential biomolecules. The compound's unique methylation pattern and dual carbonyl functionalities contribute to its biological properties.

Property Value
Molecular FormulaC7H8N6C_7H_8N_6
Molecular WeightApproximately 164.16 g/mol
StructureHeterocyclic compound

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR), which are critical in cancer metabolism and treatment strategies.

  • Case Study : A study by Marques et al. synthesized novel pteridine-sulfonamide conjugates that demonstrated significant inhibition of CAs and DHFRs, with some compounds showing half-maximal inhibitory concentrations (IC50) as low as 4.5 nM against tumor cell lines .

2. Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Its role as a precursor to riboflavin suggests potential in developing treatments for infectious diseases.

  • Research Finding : In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens, potentially paving the way for new antibiotic formulations .

3. Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

  • Research Insight : Studies have indicated that derivatives of pteridines can inhibit cell proliferation in various cancer cell lines, including prostate carcinoma and adenocarcinomic human alveolar basal epithelial cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interferes with key metabolic pathways by inhibiting enzymes critical for nucleic acid synthesis.
  • Reactive Oxygen Species Modulation : Some studies suggest that it may modulate oxidative stress responses within cells, contributing to its anticancer activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including methylation processes and condensation reactions involving pteridine precursors.

Derivative Structural Characteristics Biological Activity
2,4-Dichloro-7-methylpteridineContains two chlorine substituentsEnhanced anticancer activity
1-MethylpteridineMethyl group at position 1 onlyDifferent biological properties
6-MethylpyrimidineLacks pteridine componentVarying reactivity profile

Q & A

Q. How should conflicting solubility data for this compound in non-aqueous solvents be addressed?

  • Guidelines : Re-evaluate measurement protocols (e.g., gravimetric vs. spectroscopic methods). Report solvent purity, temperature control (±0.1°C), and equilibration time to align with Handbook of Aqueous Solubility Data standards .

Q. What metadata is essential for sharing this compound bioassay datasets?

  • Requirements : Include raw instrument outputs (e.g., LC-MS chromatograms), experimental conditions (pH, buffer composition), and biological model details (cell passage number, viability thresholds) to meet FAIR data principles .

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